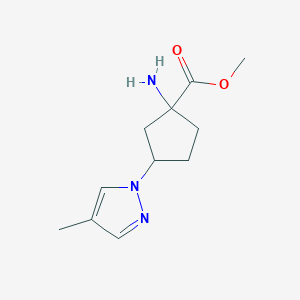

Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that features a pyrazole ring, which is a versatile scaffold in organic synthesis and medicinal chemistry . Pyrazoles are known for their structural diversity and wide range of applications, particularly in the pharmaceutical industry .

Preparation Methods

The synthesis of pyrazole derivatives, including Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate, typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . Industrial production methods often involve one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Chemical Reactions Analysis

Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield a wide variety of pyrazoles .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. Pyrazole derivatives are used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also explored as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . Additionally, pyrazole compounds are used in supramolecular and polymer chemistry, the food industry, as cosmetic colorings, and as UV stabilizers .

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often exhibit tautomerism, which can influence their reactivity and biological activities . The specific molecular targets and pathways involved depend on the particular application of the compound, such as its use as a ligand for receptors or enzymes .

Comparison with Similar Compounds

Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles . These compounds share a pyrazole nucleus and exhibit similar reactivity and biological properties. the specific substituents on the pyrazole ring can significantly influence their properties and applications . For example, 5-amino-3-methyl-1-phenylpyrazole is another pyrazole derivative that reacts with various aldehydes to yield different products .

Biological Activity

Methyl 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylate (CAS Number: 1512918-17-0) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring, an amino group, and a pyrazole moiety. Its molecular formula is C11H17N3O2, and it has a molecular weight of approximately 209.24 g/mol. The presence of the pyrazole ring is particularly relevant as it contributes to the compound's pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anti-inflammatory Properties

- This compound has been studied for its potential as an anti-inflammatory agent. The pyrazole derivatives are known for their ability to modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .

2. Antimicrobial Activity

- Similar compounds with pyrazole structures have shown moderate antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related pyrazole compounds have been reported around 250 μg/mL .

3. Anticancer Potential

- The pyrazole moiety is also associated with anticancer properties. Research into structurally similar compounds suggests that they may inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization for yield and purity. The compound can be synthesized through methods involving the reaction of cyclopentanecarboxylic acid derivatives with appropriate pyrazole precursors.

Mechanism of Action:

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and cancer progression. Interaction studies often utilize techniques such as molecular docking to predict binding affinities and elucidate potential mechanisms of action .

Case Studies

Several studies have highlighted the biological relevance of this compound:

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C11H17N3O2/c1-8-6-13-14(7-8)9-3-4-11(12,5-9)10(15)16-2/h6-7,9H,3-5,12H2,1-2H3 |

InChI Key |

HPZBJIFCGZXIBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2CCC(C2)(C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.